molecular formula C24H19ClN2O3S2 B2613917 5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866865-35-2

5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2613917
CAS No.: 866865-35-2
M. Wt: 483
InChI Key: QCNUQNHXBARUTH-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of benzoyl, benzenesulfonyl, and chloromethylphenyl groups through various substitution reactions. Common reagents used in these steps include benzoyl chloride, benzenesulfonyl chloride, and chloromethylphenyl derivatives.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzoyl or sulfonyl groups, potentially yielding alcohols or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar applications.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic effects. Thiophene derivatives are known to interact with various biological targets, making them candidates for drug development.

Industry

In the industrial sector, thiophene compounds are used in the production of conductive polymers, dyes, and other materials. This compound may find applications in these areas due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific interactions with molecular targets. Typically, thiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2,4-diamine derivatives: Compounds with similar core structures but different substituents.

    Benzoylthiophene derivatives: Compounds with benzoyl groups attached to the thiophene ring.

    Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to various aromatic rings.

Uniqueness

The uniqueness of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S2/c1-15-12-13-17(25)14-19(15)27-24-23(32(29,30)18-10-6-3-7-11-18)20(26)22(31-24)21(28)16-8-4-2-5-9-16/h2-14,27H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUQNHXBARUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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